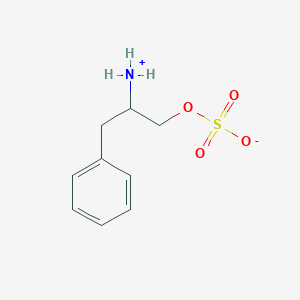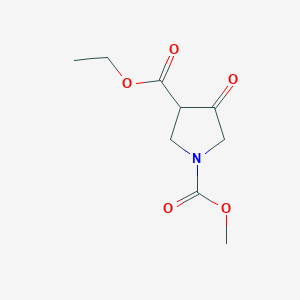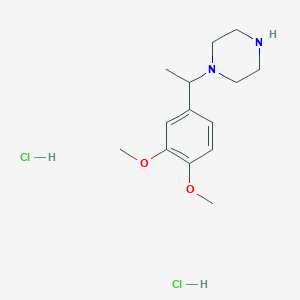
Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyl group, a 2-chloro-4-fluorobenzyl moiety, and an ethoxybenzoate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2-chloro-4-fluorobenzyl alcohol: This can be achieved by the reduction of 2-chloro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-chloro-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Synthesis of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid: This step involves the reaction of the bromide with 4-hydroxy-3-ethoxybenzoic acid in the presence of a base such as potassium carbonate.
Esterification: Finally, the benzoic acid derivative is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 2-chloro-4-fluorobenzyl bromide
- 4-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde
Uniqueness
Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the allyl group allows for further functionalization, while the 2-chloro-4-fluorobenzyl moiety provides opportunities for substitution reactions. The ethoxybenzoate group adds to the compound’s versatility in various chemical transformations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H18ClFO4 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
prop-2-enyl 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C19H18ClFO4/c1-3-9-24-19(22)13-6-8-17(18(10-13)23-4-2)25-12-14-5-7-15(21)11-16(14)20/h3,5-8,10-11H,1,4,9,12H2,2H3 |
Clave InChI |
FSSUXPDODCHRGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)






![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
